1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride
CAS No.: 1185309-66-3
Cat. No.: VC3254374
Molecular Formula: C9H15ClN4
Molecular Weight: 214.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185309-66-3 |
---|---|
Molecular Formula | C9H15ClN4 |
Molecular Weight | 214.69 g/mol |
IUPAC Name | 1-pyrimidin-2-ylpiperidin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C9H14N4.ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;/h2,4-5,8H,1,3,6-7,10H2;1H |
Standard InChI Key | HZVNPLQXEMSKBW-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C2=NC=CC=N2)N.Cl |
Canonical SMILES | C1CC(CN(C1)C2=NC=CC=N2)N.Cl |
Introduction
Chemical Structure and Properties
Structural Composition
1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride consists of a piperidinamine core with a pyrimidinyl group attached at the 1-position. The compound contains a primary amine at the 3-position of the piperidine ring, and exists as a hydrochloride salt. This structural configuration places it within the broader class of pyrimidinyl-substituted heterocyclic amines, which have gained attention for their diverse pharmacological activities .
The basic structure involves:
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A six-membered piperidine ring with nitrogen at position 1
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A primary amine (-NH₂) substituent at position 3
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A pyrimidinyl group (a six-membered heterocyclic ring containing two nitrogen atoms) attached to the piperidine nitrogen
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A hydrochloride salt form that enhances water solubility and stability
Physicochemical Properties
While specific experimental data for this compound is limited in the available literature, its physicochemical properties can be estimated based on structural analysis and comparison with similar compounds:
Property | Value/Description |
---|---|
Appearance | Crystalline solid (presumed) |
Molecular Formula | C₉H₁₄N₄·HCl |
Salt Form | Hydrochloride |
Solubility | Likely soluble in water, methanol, and polar organic solvents |
Stability | Expected to be stable under standard conditions |
Structural Relationships and Comparisons
Relationship to Aminopiperidine Derivatives
The 3-aminopiperidine portion of the molecule is structurally related to (R)-3-aminopiperidine dihydrochloride, which has been used in the synthesis of inhibitors of Dipeptidyl Peptidase IV (DPP-IV) . This structural similarity suggests that 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride might potentially interact with enzymes or receptors that recognize aminopiperidine scaffolds.
Research on dual piperidine-based histamine H₃ and sigma-1 receptor ligands has highlighted that piperidine derivatives in protonated form are involved in essential salt bridge interactions with Glu172 in the sigma-1 receptor binding pocket, contributing to high biological activity . The piperidine core in 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride might potentially engage in similar interactions.
Structure-Activity Relationship Insights
Studies with related compounds have demonstrated that small structural modifications can significantly impact receptor selectivity and binding affinity. For instance, changing from a piperazine to a piperidine core has been shown to dramatically alter sigma-1 receptor affinity in analogous compounds . This suggests that the specific arrangement of the pyrimidinyl group and the 3-amino substituent on the piperidine ring in our target compound may confer unique receptor binding properties.
Synthesis and Chemical Reactivity
Step | Reaction Type | Conditions |
---|---|---|
1 | N-alkylation | Base, solvent (e.g., THF), room temperature to reflux |
2 | Salt formation | HCl in organic solvent (e.g., diethyl ether, methanol) |
3 | Purification | Recrystallization from appropriate solvent systems |
Methods for synthesizing (R)-3-aminopiperidine dihydrochloride, which contains the core piperidinamine structure, involve the use of reducing agents such as lithium aluminum hydride in tetrahydrofuran at controlled temperatures . Similar approaches might be adaptable for the synthesis of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride or its precursors.
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